molecular formula C7H3ClN4 B11911157 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11911157
M. Wt: 178.58 g/mol
InChI Key: ZWPQYJOXQLGCLE-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine substituent at position 2 and a nitrile group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and viral polymerases . Its synthetic versatility allows for modifications at multiple positions, influencing reactivity, stability, and pharmacological properties.

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-11-3-5-6(12-7)4(1-9)2-10-5/h2-3,10H

InChI Key

ZWPQYJOXQLGCLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) chloride and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

    Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyrrolopyrimidine derivative .

Scientific Research Applications

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent-dependent properties:

Compound Name Substituents/Modifications Key Properties/Applications References
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Cl at C2, CN at C7 Base scaffold for kinase inhibitors, antiviral agents
4-Amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (9) NH₂ at C4, 4-MeOPh at C5 Enhanced solubility via amino and aryl groups; potential anticancer agent
4-Amino-6-phenylamino-thieno[3,2-d]pyrimidine-7-carbonitrile (35) Thieno ring replaces pyrrolo, NHPh at C6 Improved π-stacking due to thiophene; antimicrobial activity
6-(2-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile FPh at C6 Increased metabolic stability vs. Cl-substituted analogs
4-Amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine Ribofuranosyl at C7, NH₂ at C4 HCV RNA replication inhibitor; oral bioavailability
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carbonitrile 4-FPh at C3, 4-MeOPhO at C2, O at C4 Rigid conformation (dihedral angles 64–80°); precursor for bioactive molecules
Key Observations:

Substituent Position and Electronic Effects: Chlorine (Cl) at C2 (target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, amino (NH₂) groups at C4 (compound 9) improve solubility and hydrogen-bonding capacity . Fluorine (F) at aryl substituents (e.g., compound in ) increases metabolic stability and lipophilicity compared to chlorine, as seen in HCV inhibitors .

Ring System Modifications: Replacing the pyrrolo ring with thieno (compound 35) introduces sulfur, altering electronic distribution and enhancing π-stacking interactions for antimicrobial applications . Ribofuranosyl moieties (compound in ) confer nucleoside-like properties, enabling interaction with viral polymerases but reducing cell permeability without prodrug strategies.

Conformational Rigidity: Substituents like 4-methoxyphenoxy (compound in ) impose steric constraints, resulting in dihedral angles of 64–80° between the pyrrolo-pyrimidine core and aryl groups. This rigidity may reduce off-target interactions in drug design .

Biological Activity

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fused pyrrole and pyrimidine ring system, characterized by a chlorine atom at the 2-position and a carbonitrile group at the 7-position. These structural elements significantly influence its chemical properties and biological interactions.

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : Approximately 232.64 g/mol
  • Structure : The presence of the chlorine atom and carbonitrile group contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, it shows promise in targeting kinases that are often overactive in cancer cells.
    • A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.
  • Antimicrobial Activity :
    • It has demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating bacterial infections.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Enzyme Inhibition :
    • The compound has been evaluated for its binding affinity to various enzymes, including those involved in cancer progression and microbial resistance.
    • Molecular docking studies have shown favorable interactions with target enzymes, indicating a strong potential for therapeutic development.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObservations/Results
AnticancerKinase inhibitionSignificant cytotoxicity in cancer cell lines
AntimicrobialBacterial cell wall synthesisEffective against multiple bacterial strains
Enzyme InhibitionVarious kinases and metabolic enzymesStrong binding affinity observed in docking studies

Case Study: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized analogs of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics.

Case Study: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

Synthesis Methods

Various synthesis methods have been reported for producing 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile. Common approaches include:

  • Nucleophilic Substitution Reactions : Utilizing sodium hydride and amines under controlled conditions.
  • Cyclization Reactions : Employing various electrophiles to facilitate the formation of the fused ring system.
  • Modification of Existing Derivatives : Creating analogs with altered functional groups to enhance biological activity.

Comparative Analysis

The unique structure of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile allows it to be compared with other similar compounds:

Compound NameMolecular FormulaKey Features
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineC₈H₆ClN₃Lacks carbonitrile; studied for kinase inhibition
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₈H₆ClN₃Different structural arrangement; similar activities
5-Methyl-5H-pyrrolo[3,2-d]pyrimidineC₈H₈N₄Methyl substitution alters pharmacological properties

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